N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide
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Description
N-(3-methoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide is a useful research compound. Its molecular formula is C25H25N3O3S2 and its molecular weight is 479.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Heterocyclic Compound Synthesis : Research has explored the synthesis of novel heterocyclic compounds derived from related structural frameworks. These compounds have shown significant biological activities, including anti-inflammatory, analgesic, and COX-2 inhibition properties, indicating potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Compounds incorporating the pyrimidine ring have been reported for their antimicrobial evaluation, showing moderate activity against selected microbes. This suggests their potential use in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).
Anticancer Activity : Studies on thieno[3,2-d]pyrimidine derivatives have highlighted their potent anticancer activity against various human cancer cell lines. This underscores the compound's potential in oncological research and drug development (Hafez & El-Gazzar, 2017).
Enzyme Inhibition : Research into similar compounds has also identified their role in inhibiting specific enzymes, suggesting applications in therapeutic interventions for diseases related to enzyme malfunction (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).
Dual Kinase Inhibitor : The design and synthesis of analogues have demonstrated inhibition potency against CLK1 and DYRK1A kinases, highlighting potential therapeutic applications in targeting diseases associated with these kinases (Loidreau, Marchand, Dubouilh-Benard, Nourrisson, Duflos, Loaëc, Meijer, & Besson, 2013).
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-4-21(23(29)26-18-6-5-7-19(14-18)31-3)33-25-27-20-12-13-32-22(20)24(30)28(25)15-17-10-8-16(2)9-11-17/h5-14,21H,4,15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTFMBGGYDHVBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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